molecular formula C11H12F3N3O B2388618 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide CAS No. 2034202-31-6

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B2388618
CAS No.: 2034202-31-6
M. Wt: 259.232
InChI Key: USNIHOPGOZHIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group is synthesized through a series of reactions, including halogenation and nucleophilic substitution.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as proline or a similar compound.

    Coupling Reaction: The pyridine intermediate and the pyrrolidine intermediate are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Biology: It may be used as a probe or tool compound in biological studies to investigate specific biochemical pathways or targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities, such as electronic or optical properties.

    Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-3-yl)pyrrolidine-2-carboxamide
  • 1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carboxamide
  • 1-(3-(Trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxamide

Uniqueness

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is unique due to the specific position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in binding affinity, reactivity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)7-3-1-5-16-10(7)17-6-2-4-8(17)9(15)18/h1,3,5,8H,2,4,6H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIHOPGOZHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.